molecular formula C25H25N3O2S2 B2642908 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1291843-49-6

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No. B2642908
CAS RN: 1291843-49-6
M. Wt: 463.61
InChI Key: FOLJYKFBQWAPHH-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the ring system contains carbon, nitrogen, and sulfur atoms. Heterocyclic compounds are often bioactive and can have various applications in medicinal chemistry .

Scientific Research Applications

Dual Inhibitors for TS and DHFR

The research led by A. Gangjee et al. (2008) involved the synthesis of compounds as potential dual inhibitors of human TS and DHFR. The study identified a compound, classified under the same chemical family as "2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide", as the most potent dual inhibitor of human TS (IC 50 = 40 nM) and DHFR (IC 50 = 20 nM) known at the time. This highlights the compound's potential in cancer therapy by targeting two critical enzymes in the folate pathway simultaneously Gangjee et al., 2008.

Synthesis and Evaluation of Antitumor Activity

Another study by H. Hafez and Abdel-Rhman B. A. El-Gazzar (2017) explored the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, showing significant antitumor activities. Although the specific compound is not directly mentioned, the research context suggests that similar structures could exhibit promising antitumor properties against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells Hafez & El-Gazzar, 2017.

Antimicrobial Applications

In the realm of antimicrobial research, J.J. Majithiya and B. Bheshdadia (2022) synthesized derivatives of pyrimidine-triazole and investigated their antimicrobial activities against selected bacterial and fungal strains. While the study does not directly reference the compound , it demonstrates the broader potential of related chemical structures in combating microbial infections Majithiya & Bheshdadia, 2022.

Future Directions

Thieno[3,2-d]pyrimidines are an active area of research in medicinal chemistry due to their bioactive properties . Future research on this particular compound could involve further studies to determine its physical and chemical properties, its biological activity, and potential applications in medicine or other fields.

properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-5-27(19-10-6-8-16(2)14-19)22(29)15-32-25-26-20-12-13-31-23(20)24(30)28(25)21-11-7-9-17(3)18(21)4/h6-14H,5,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLJYKFBQWAPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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